[1-(4-Nitrophenyl)cyclohexyl]methanamine
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Overview
Description
[1-(4-Nitrophenyl)cyclohexyl]methanamine is an organic compound characterized by a cyclohexyl ring substituted with a methanamine group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Nitrophenyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with 4-nitrobenzaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Nitrophenyl)cyclohexyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino-substituted cyclohexyl compounds and other functionalized derivatives.
Scientific Research Applications
[1-(4-Nitrophenyl)cyclohexyl]methanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(4-Nitrophenyl)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyclohexyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(3-pyridinyl)methanamine: This compound shares structural similarities with [1-(4-Nitrophenyl)cyclohexyl]methanamine but contains a thiazole ring and pyridine moiety.
1-(4-Nitrophenyl)cyclohexylamine: Similar in structure but lacks the methanamine group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[1-(4-nitrophenyl)cyclohexyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-10-13(8-2-1-3-9-13)11-4-6-12(7-5-11)15(16)17/h4-7H,1-3,8-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYBYIDJRHSEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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